Oxalyl chloride

Catalog No.
S598405
CAS No.
79-37-8
M.F
C2Cl2O2
M. Wt
126.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxalyl chloride

CAS Number

79-37-8

Product Name

Oxalyl chloride

IUPAC Name

oxalyl dichloride

Molecular Formula

C2Cl2O2

Molecular Weight

126.92 g/mol

InChI

InChI=1S/C2Cl2O2/c3-1(5)2(4)6

InChI Key

CTSLXHKWHWQRSH-UHFFFAOYSA-N

SMILES

C(=O)(C(=O)Cl)Cl

Synonyms

Ethanedioyl Dichloride; Oxalic Acid Chloride; Oxalic Acid Dichloride; Oxalic Dichloride; Oxaloyl Chloride; Oxaloyl Dichloride; Oxalyl Dichloride;

Canonical SMILES

C(=O)(C(=O)Cl)Cl

Oxalyl chloride, also known as ethanedioyl dichloride, is a highly toxic chemical compound with the molecular formula (COCl)₂. It appears as a colorless liquid with a strong, pungent odor and is classified as a member of the acyl chloride family. This compound is soluble in various organic solvents, including benzene, hexane, and dichloromethane. Due to its reactive nature, oxalyl chloride readily reacts with water, producing hazardous byproducts such as hydrogen chloride and carbon monoxide . It has a boiling point of 63-64 °C and a density of 1.48 g/mL .

Oxalyl chloride is a highly hazardous compound and should be handled with extreme caution in a well-ventilated fume hood. Here are some key safety concerns:

  • Toxicity: Oxalyl chloride is toxic if swallowed or inhaled. Exposure can cause severe irritation and burns to the respiratory tract, eyes, and skin [].
  • Reactivity: It reacts violently with water, releasing flammable gases and toxic hydrochloric acid fumes [].
  • Flammability: Oxalyl chloride is not flammable itself but can decompose to form flammable gases on contact with water [].
  • Friedel-Crafts acylation: This reaction allows the introduction of an acyl group (RCO-) into aromatic rings, forming valuable substituted aromatic compounds .
  • Peptides and Amide bond formation: Acyl chlorides react readily with primary and secondary amines to form amides, which are the building blocks of proteins and crucial functional groups in many pharmaceutical compounds .
  • Esterification: Acyl chlorides can be used to synthesize esters through reactions with alcohols .

The reaction typically involves using Oxalyl chloride in conjunction with a catalyst, like N,N-dimethylformamide (DMF) . This reaction offers several advantages over alternative methods for acyl chloride synthesis, including:

  • Milder reaction conditions: Oxalyl chloride often allows for the conversion at lower temperatures compared to other reagents, minimizing the risk of side reactions and making it suitable for sensitive molecules .
  • Clean workup: The byproducts of the reaction, carbon dioxide and carbon monoxide, are volatile and easily removed, simplifying the purification process .

Other Applications in Scientific Research

Beyond its primary use in acyl chloride synthesis, Oxalyl chloride finds applications in other areas of scientific research:

  • Generation of carbon monoxide: Recent research explores using Oxalyl chloride as a source of carbon monoxide (CO) in carbonylation reactions. This method offers a safer and more convenient alternative to handling gaseous CO, which is toxic and poses handling challenges .
  • Synthesis of specific functional groups: Oxalyl chloride can be involved in the synthesis of various functional groups, such as oxalohydrazides, parabanic acids, and specific heterocyclic compounds .

Oxalyl chloride is known for its versatility in organic synthesis. It participates in several key reactions:

  • Swern Oxidation: This reaction utilizes oxalyl chloride to convert alcohols into aldehydes and ketones in the presence of dimethyl sulfoxide. This method is particularly valued for its mild conditions and high yields .
  • Formation of Acid Chlorides: It is commonly used to transform carboxylic acids into their corresponding acid chlorides, facilitating further synthetic transformations .
  • Friedel-Crafts Acylation: Oxalyl chloride can react with aromatic compounds in the presence of Lewis acids (e.g., aluminum chloride) to yield acylated products .
  • Dehydration Reactions: It serves as a dehydrating agent in various organic reactions, enhancing the formation of double bonds or cyclic structures .

The biological activity of oxalyl chloride is primarily associated with its toxicity rather than therapeutic use. It poses significant health risks upon exposure, including severe irritation to the eyes, skin, and respiratory tract. Its handling requires stringent safety precautions due to its corrosive nature and potential to release toxic gases upon hydrolysis . There are no known medicinal applications for oxalyl chloride.

Oxalyl chloride can be synthesized through several methods:

  • Reaction with Phosphorus Pentachloride: The original synthesis method involves reacting diethyl oxalate or oxalic acid with phosphorus pentachloride. This reaction yields oxalyl chloride along with byproducts such as phosphorus oxychloride .
     COOH PCl  COCl POCl HCl\text{ COOH PCl }\rightarrow \text{ COCl POCl HCl}
  • Direct Chlorination: Another method includes chlorination of oxalic acid using thionyl chloride or phosphorus trichloride under controlled conditions.
  • From Carbon Monoxide: Oxalyl chloride can also be generated from carbon monoxide and chlorine gas under specific conditions, although this method is less common.

Oxalyl chloride finds extensive use in various fields:

  • Organic Synthesis: It is widely employed in synthetic organic chemistry for the preparation of acid chlorides and other derivatives .
  • Chemical Reagent: The compound acts as a reagent in chlorination, oxidation, reduction, dehydration, decarboxylation, and formylation reactions .
  • Carbon Monoxide Source: Oxalyl chloride can be decomposed to generate carbon monoxide for use in carbonylation reactions .

Studies on the interactions of oxalyl chloride focus on its reactivity with other compounds rather than biological interactions. Its ability to form stable complexes with various nucleophiles makes it an important reagent in organic synthesis. Additionally, research has explored its role in generating carbon monoxide safely in laboratory settings .

Several compounds share similarities with oxalyl chloride in terms of structure and reactivity:

CompoundFormulaKey Features
Acetyl ChlorideC₂H₃ClOUsed for acylation reactions; less toxic.
PhosgeneCOCl₂Used in chemical synthesis; highly toxic.
Thionyl ChlorideSOCl₂Used for converting alcohols to chlorides; less reactive than oxalyl chloride.
Benzoyl ChlorideC₇H₅ClOCommonly used in acylation; more stable than oxalyl chloride.

Uniqueness of Oxalyl Chloride: Oxalyl chloride is distinct due to its dual chlorines that are easily eliminated during reactions, making it one of the most reactive acyl chlorides available. Its role in Swern oxidation and ability to act as a source of carbon monoxide further highlight its unique position among similar compounds .

Early Synthetic Approaches and Foundational Discoveries (1892–1950)

Oxalyl chloride was first synthesized in 1892 by the French chemist Adrien Fauconnier through the reaction of diethyl oxalate with phosphorus pentachloride (PCl₅). Another early method involved treating oxalic acid with PCl₅, although this typically yielded only moderate amounts due to side reactions producing hydrogen chloride, carbon monoxide, and carbon dioxide. Early on, oxalyl chloride was recognized for its bifunctional nature, containing two reactive acyl chloride groups, which made it more versatile than many other organic acid chlorides.

During this period, oxalyl chloride's unique reactivity was exploited in the preparation of acid chlorides and polyamides through reactions with diamines. Its activity approached that of inorganic chlorides such as thionyl chloride and phosphorus trichloride, marking it as a powerful chlorinating and dehydrating agent.

Paradigm Shifts in Reagent Utilization (1950–2000)

The mid-20th century saw oxalyl chloride become a staple reagent in organic synthesis, especially for converting carboxylic acids to acyl chlorides. The introduction of catalytic systems, notably involving N,N-dimethylformamide (DMF), enhanced its efficiency and selectivity. The DMF-catalyzed reaction proceeds via formation of a reactive imidoyl chloride intermediate, which facilitates chlorination under mild conditions, reducing side reactions and simplifying purification.

Oxalyl chloride's role expanded to include the Swern oxidation, where it reacts with DMSO and an organic base to oxidize primary and secondary alcohols to aldehydes and ketones without harsh conditions or overoxidation. This period also saw oxalyl chloride used in the synthesis of acid anhydrides, acyl azides, and other functional groups critical in pharmaceutical and agrochemical industries.

Commercial production methods evolved, including processes starting from ethylene carbonate and involving photochlorination, which allowed for larger-scale, more economical production. Despite its utility, oxalyl chloride remained more expensive than alternatives like thionyl chloride, limiting its use primarily to small-scale or specialty syntheses.

Modern Computational Redefinitions of Reactivity (2000–Present)

Since 2000, advances in computational chemistry and mechanistic studies have deepened the understanding of oxalyl chloride's reactivity and selectivity. Computational models have elucidated the electronic structure of the reagent and its intermediates, explaining its mildness and selectivity relative to other chlorinating agents.

Research has also focused on sustainable and safer synthetic routes, considering oxalyl chloride’s toxicity and corrosiveness. Efforts to optimize reaction conditions to minimize hazardous byproducts and improve atom economy have been informed by computational insights. Additionally, oxalyl chloride continues to be a reagent of choice in complex molecule synthesis, including pharmaceuticals and polymers, due to its ability to form reactive intermediates such as chloroiminium salts from amides and lactams.

Chemical Properties and Synthetic Applications

Property / ApplicationDetails
Chemical FormulaC₂O₂Cl₂ (Oxalyl chloride)
Physical StateColorless liquid with a sharp, pungent odor
ReactivityHighly reactive; reacts violently with water releasing HCl, CO, and CO₂
Key ReactionsConversion of carboxylic acids to acyl chlorides, Swern oxidation, formation of acid anhydrides
CatalysisOften used with DMF catalyst to enhance chlorination efficiency
ByproductsGaseous byproducts (CO, CO₂, HCl) facilitate easy purification
Toxicity and SafetyHighly toxic, corrosive, irritant to eyes, skin, respiratory tract; requires careful handling

Representative Reactions and Mechanisms

  • Conversion of Carboxylic Acids to Acyl Chlorides
    Oxalyl chloride reacts with carboxylic acids in the presence of catalytic DMF to form acyl chlorides, which are key intermediates in the synthesis of esters, amides, and other derivatives. The reaction proceeds with the formation of a reactive chlorinating species derived from DMF, facilitating mild and selective chlorination.

  • Swern Oxidation
    Oxalyl chloride reacts with dimethyl sulfoxide (DMSO) to generate an activated sulfonium intermediate. Subsequent reaction with alcohols and quenching with an organic base yields aldehydes or ketones without overoxidation or harsh conditions.

  • Formation of Acid Anhydrides and Other Derivatives
    By adjusting stoichiometry, oxalyl chloride can be used to prepare acid anhydrides from carboxylic acids. It also forms chloroiminium salts upon reaction with amides or lactams, intermediates useful in various synthetic transformations.

Modern Production and Industrial Relevance

Commercially, oxalyl chloride is produced via photochlorination of ethylene carbonate, followed by catalytic degradation to oxalyl chloride and phosgene. Industrially, it is a valuable intermediate in the manufacture of pharmaceuticals, agrochemicals (herbicides, insecticides, fungicides), polymers, and dyes.

Summary Table of Historical Evolution

PeriodKey DevelopmentsImpact on Organic Synthesis
1892–1950First synthesis by Fauconnier; early acid chloride prepEstablished oxalyl chloride as a bifunctional reagent
1950–2000DMF-catalyzed reactions; Swern oxidation; commercial scaleExpanded applications in oxidation, chlorination, and polymer synthesis
2000–PresentComputational studies; sustainable methods; advanced usesImproved mechanistic understanding; safer, selective protocols

Illustrative Reaction Scheme

Swern Oxidation using Oxalyl Chloride

$$
\text{R-CH}2\text{OH} \xrightarrow[\text{Et}3\text{N}]{\text{DMSO, (COCl)_2}} \text{R-CHO}
$$

This reaction exemplifies oxalyl chloride’s role in mild oxidation of alcohols to aldehydes.

Physical Description

Liquid

XLogP3

1.7

Boiling Point

63.5 °C

Melting Point

-16.0 °C

UNII

R4Y96317DW

GHS Hazard Statements

Aggregated GHS information provided by 327 companies from 31 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H260 (63.3%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H301 (62.08%): Toxic if swallowed [Danger Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (24.16%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (94.8%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (16.51%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant

Other CAS

79-37-8

Wikipedia

Oxalyl chloride

General Manufacturing Information

All other basic organic chemical manufacturing
Pharmaceutical and medicine manufacturing
Ethanedioyl dichloride: ACTIVE

Dates

Modify: 2023-08-15

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